molecular formula C13H22N6O8 B14250151 L-Serylglycylglycylglycylglycylglycine CAS No. 369379-94-2

L-Serylglycylglycylglycylglycylglycine

Cat. No.: B14250151
CAS No.: 369379-94-2
M. Wt: 390.35 g/mol
InChI Key: TVABYHXANHKPDC-ZETCQYMHSA-N
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Description

L-Serylglycylglycylglycylglycylglycine is a synthetic pentapeptide composed of L-serine followed by four glycine residues. The sequence is characterized by a hydrophilic N-terminal serine and a flexible glycine-rich chain, which may influence solubility and conformational stability.

Properties

CAS No.

369379-94-2

Molecular Formula

C13H22N6O8

Molecular Weight

390.35 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C13H22N6O8/c14-7(6-20)13(27)19-4-11(24)17-2-9(22)15-1-8(21)16-3-10(23)18-5-12(25)26/h7,20H,1-6,14H2,(H,15,22)(H,16,21)(H,17,24)(H,18,23)(H,19,27)(H,25,26)/t7-/m0/s1

InChI Key

TVABYHXANHKPDC-ZETCQYMHSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Serylglycylglycylglycylglycylglycine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Serylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine residue, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the peptide, particularly at any disulfide bonds if present.

    Substitution: Amino acid residues within the peptide can be substituted with other residues to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Substitution reactions may involve the use of specific amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the serine residue can lead to the formation of serine oxide derivatives, while substitution reactions can yield a variety of peptide analogs with altered sequences.

Scientific Research Applications

L-Serylglycylglycylglycylglycylglycine has several applications in scientific research:

    Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: The compound serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.

    Medicine: Research into its potential therapeutic applications includes exploring its role in drug delivery systems and as a scaffold for developing new pharmaceuticals.

    Industry: this compound is utilized in the development of biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of L-Serylglycylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the context in which the peptide is used, such as its role in enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of L-Serylglycylglycylglycylglycylglycine and Analogous Peptides
Compound Name Sequence/Residues Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Ser-Gly-Gly-Gly-Gly C₁₁H₁₉N₅O₇* ~349.3* High flexibility, glycine-rich [Inferred]
Valylglycylglycine (VGG) Val-Gly-Gly C₉H₁₇N₃O₅ 247.25 Branched hydrophobic N-terminal (Val)
Glycylglycine (GG) Gly-Gly C₄H₈N₂O₃ 132.12 Simplest dipeptide, buffer capacity
L-Serine, glycyl-L-serylglycyl Ser-Gly-Ser C₁₀H₁₈N₄O₇ 306.28 Serine repeats, moderate flexibility
L-Methionyl-L-serylglycylglycyl... Met-Ser-Gly-Gly-... C₃₁H₅₇N₁₁O₁₂S 840.91 Complex chain with methionine/serine

*Calculated based on amino acid composition and peptide bond formation.

Key Observations :

  • Residue Composition : Unlike VGG (Val-Gly-Gly), which has a hydrophobic valine terminus, the serine terminus in the target peptide enhances hydrophilicity. This contrasts with peptides containing aromatic or sulfur-containing residues (e.g., methionine in , phenylalanine in ).
  • Conformational Flexibility : Glycine’s absence of a side chain allows greater rotational freedom compared to proline-containing peptides (e.g., cyclo(glycyl-L-seryl-L-prolyl...) in ), which exhibit rigid cyclic structures.

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